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molecular formula C8H11NO5 B8294329 2,5-Dioxo-4-oxazolidinepentanoic acid

2,5-Dioxo-4-oxazolidinepentanoic acid

Cat. No. B8294329
M. Wt: 201.18 g/mol
InChI Key: SBYXQXFEAFAPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623081

Procedure details

A suspension of 1.752 g of DL-2-aminopimelic acid, 55 ml of tetrahydrofuran and 16 ml of 1.93M phosgene in toluene is heated, in an oil bath, at 50° C. for 1 hour. Argon is bubbled through the reaction to remove the excess phosgene and the solvents are removed under house vacuum. The resulting oil is dissolved in 14 ml of ethyl alcohol, diluted with 14 ml of petroleum ether and the solution stored overnight at room temperature. The formed crystals are collected and dried to give 1.6 g of the desired product.
Quantity
1.752 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:7][CH:8]([NH2:12])[C:9]([OH:11])=[O:10])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[O:13]1CCC[CH2:14]1.C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[O:13]=[C:14]1[NH:12][CH:8]([CH2:7][CH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])[C:9](=[O:11])[O:10]1

Inputs

Step One
Name
Quantity
1.752 g
Type
reactant
Smiles
C(CCC(=O)O)CC(C(=O)O)N
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon is bubbled through the reaction
CUSTOM
Type
CUSTOM
Details
to remove the excess phosgene
CUSTOM
Type
CUSTOM
Details
the solvents are removed under house vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in 14 ml of ethyl alcohol
ADDITION
Type
ADDITION
Details
diluted with 14 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
The formed crystals are collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1OC(C(N1)CCCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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